molecular formula C21H21FN4O2 B14961832 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B14961832
M. Wt: 380.4 g/mol
InChI Key: OSZMCEVPYJZBEG-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine moieties. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct pharmacological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21FN4O2/c1-28-19-9-5-2-6-15(19)17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-8-4-3-7-16(18)22/h2-9,14H,10-13H2,1H3,(H,23,24,27)

InChI Key

OSZMCEVPYJZBEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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